![molecular formula C12H17NO B13234724 Methoxy[(1,2,3,4-tetrahydronaphthalen-1-yl)methyl]amine](/img/structure/B13234724.png)
Methoxy[(1,2,3,4-tetrahydronaphthalen-1-yl)methyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methoxy[(1,2,3,4-tetrahydronaphthalen-1-yl)methyl]amine is a chemical compound with the molecular formula C12H17NO It is a derivative of tetrahydronaphthalene, a bicyclic hydrocarbon, and contains a methoxy group attached to the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methoxy[(1,2,3,4-tetrahydronaphthalen-1-yl)methyl]amine can be synthesized through several synthetic routes. One common method involves the reaction of 6-methoxy-3,4-dihydro-1H-naphthalen-2-one with methylamine in the presence of sodium cyanoborohydride as a reducing agent. The reaction is typically carried out in methanol and requires stirring for about 20 hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Methoxy[(1,2,3,4-tetrahydronaphthalen-1-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further hydrogenate the naphthalene ring.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Substitution reactions may involve reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield methoxy-substituted naphthalenones, while reduction can produce fully hydrogenated naphthalene derivatives.
Applications De Recherche Scientifique
Methoxy[(1,2,3,4-tetrahydronaphthalen-1-yl)methyl]amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various receptors and enzymes.
Medicine: Research explores its potential as a pharmacophore in drug development, particularly for targeting specific receptors in the body.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of Methoxy[(1,2,3,4-tetrahydronaphthalen-1-yl)methyl]amine involves its interaction with molecular targets such as receptors and enzymes. The methoxy group and the naphthalene ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Naphthalenol, 1,2,3,4-tetrahydro-:
6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine: This compound is similar but has the methoxy group at a different position on the naphthalene ring.
Uniqueness
Methoxy[(1,2,3,4-tetrahydronaphthalen-1-yl)methyl]amine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C12H17NO |
|---|---|
Poids moléculaire |
191.27 g/mol |
Nom IUPAC |
N-methoxy-1-(1,2,3,4-tetrahydronaphthalen-1-yl)methanamine |
InChI |
InChI=1S/C12H17NO/c1-14-13-9-11-7-4-6-10-5-2-3-8-12(10)11/h2-3,5,8,11,13H,4,6-7,9H2,1H3 |
Clé InChI |
KCMZSRFLZZEHBE-UHFFFAOYSA-N |
SMILES canonique |
CONCC1CCCC2=CC=CC=C12 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


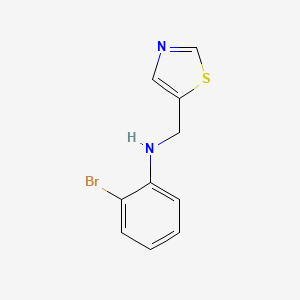
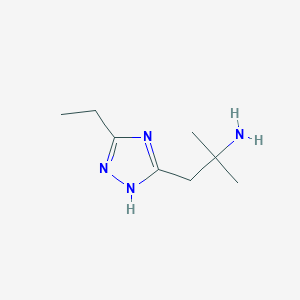

![tert-Butyl 4-[5-(1-aminocyclopropyl)-1H-1,2,4-triazol-3-yl]piperazine-1-carboxylate](/img/structure/B13234652.png)

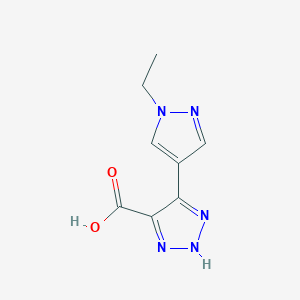
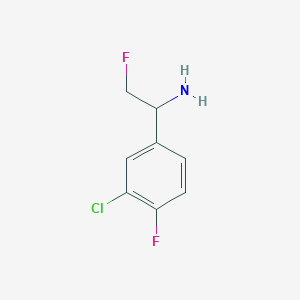
![N-[(3-bromothiophen-2-yl)methyl]-3-methylaniline](/img/structure/B13234668.png)
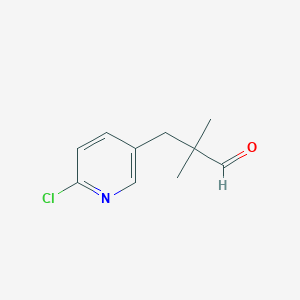
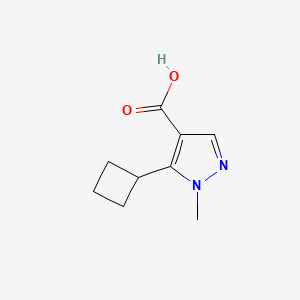



![1-{4,8-Diazatricyclo[5.2.2.0,2,6]undecan-8-yl}-2,2,2-trifluoroethan-1-one](/img/structure/B13234714.png)
